molecular formula C16H22N2O2 B12119388 N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide

N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide

Cat. No.: B12119388
M. Wt: 274.36 g/mol
InChI Key: ZMDMTPIUACZQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is a tricyclic carboxamide derivative featuring a rigid tricyclo[4.3.1.1(3,8)]undecane core. The 5-methylisoxazole substituent introduces a heterocyclic moiety, likely influencing solubility, bioavailability, and target binding.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)tricyclo[4.3.1.13,8]undecane-1-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-10-4-14(18-20-10)17-15(19)16-7-11-2-3-12(8-16)6-13(5-11)9-16/h4,11-13H,2-3,5-9H2,1H3,(H,17,18,19)

InChI Key

ZMDMTPIUACZQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C23CC4CCC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclo[4.3.1.1(3,8)]undecane core can be synthesized through a Diels-Alder reaction followed by a series of cyclization steps.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction using appropriate nitrile oxides and alkenes.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of novel materials with specific electronic or mechanical properties.

    Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the tricyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Carboxamides with Varied Substituents

a. N-Benzyltricyclo[4.3.1.1(3,8)]Undecane-1-Carboxamide (BG15409)
  • Structure : Replaces the 5-methylisoxazole group with a benzyl moiety.
  • Molecular Formula: C₁₉H₂₅NO (MW: 283.4079) vs. C₁₆H₂₁N₃O₂ (estimated for the target compound).
  • Key Differences :
    • The benzyl group increases hydrophobicity (logP ~3.5 vs. ~2.5 for the isoxazole derivative).
    • The isoxazole moiety may enhance hydrogen bonding or π-stacking interactions due to its electronegative oxygen and nitrogen atoms .
b. Tricyclo[4.3.1.1(3,8)]Undecane-1-Carboxylic Acid
  • Structure : Lacks the amide-linked substituent, terminating in a carboxylic acid group.
  • Molecular Formula : C₁₂H₁₈O₂ (MW: 194.27).
  • Key Differences :
    • The carboxylic acid group introduces acidity (pKa ~4–5), whereas the carboxamide is neutral, affecting solubility and membrane permeability .

Heterocyclic Carboxamide Derivatives

a. Pyrazole Carboxamides (e.g., Compounds 3a–3p)
  • Structure: Feature pyrazole rings instead of isoxazole, with chloro, cyano, and aryl substituents.
  • Synthesis : Synthesized via EDCI/HOBt-mediated coupling (yields: 62–71%), similar to methods inferred for tricyclic carboxamides .
  • Key Differences :
    • Pyrazole derivatives exhibit lower molecular weights (e.g., 403.1 Da for 3a) compared to tricyclic analogues.
    • The tricyclic core may enhance metabolic stability due to reduced conformational flexibility .
b. Sulfamethoxazole-Related Compounds
  • Structure : Contain sulfonamide and 5-methylisoxazole groups (e.g., USP Sulfamethoxazole Related Compound A).
  • Key Differences :
    • Sulfonamide moieties increase acidity (pKa ~6–7), whereas carboxamides are neutral.
    • The tricyclic scaffold may confer superior blood-brain barrier penetration compared to planar sulfonamide structures .

Azatricyclic Analogues

a. 2-Methyl-2-azatricyclo[4.3.1.0(3,8)]Decane
  • Structure : Aza-substituted tricyclic system with a decane backbone.
  • Key Differences :
    • The nitrogen atom introduces basicity (pKa ~9–10), altering ionization state under physiological conditions.
    • Reduced ring size (decane vs. undecane) may decrease steric hindrance .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight Key Substituent logP (Predicted) Synthesis Yield (%)
Target Compound C₁₆H₂₁N₃O₂ ~287.36 5-Methylisoxazole ~2.5 Not reported
N-Benzyl Derivative (BG15409) C₁₉H₂₅NO 283.41 Benzyl ~3.5 60–70
Pyrazole Carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 Chloro, Cyano ~3.0 68
Tricyclo[4.3.1.1(3,8)]Undecane-1-Acid C₁₂H₁₈O₂ 194.27 Carboxylic Acid ~1.8 Not reported

Table 2. Spectroscopic Data Comparison

Compound IR (cm⁻¹) ^1H-NMR (δ, ppm) MS (ESI)
Target Compound Not reported Not reported Not reported
Pyrazole Carboxamide (3b) 3180, 2230, 1637 8.12 (s, 1H), 7.55–7.43 (m) 437.1 [M+H]+
N-Benzyl Derivative (BG15409) Not reported Not reported 283.41 [M+H]+ (calc.)

Research Implications

  • Pharmacological Potential: The tricyclic core’s rigidity may enhance target selectivity, as seen in adamantane-derived drugs.
  • Synthetic Optimization : EDCI/HOBt-mediated coupling (yields >60%) is viable for scaling production .
  • Structure-Activity Relationships (SAR) : Substitution at the carboxamide position (e.g., benzyl vs. isoxazole) critically modulates lipophilicity and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.